D-Arginine, N2-L-phenylalanyl-
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Overview
Description
D-Arginine, N2-L-phenylalanyl-: is a synthetic peptide compound that combines the amino acids D-arginine and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine, N2-L-phenylalanyl- typically involves the coupling of D-arginine with L-phenylalanine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of D-Arginine, N2-L-phenylalanyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: D-Arginine, N2-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the peptide chain .
Scientific Research Applications
Chemistry: D-Arginine, N2-L-phenylalanyl- is used in the study of peptide chemistry and the development of novel peptide-based compounds. It serves as a model compound for understanding peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used as a substrate for enzymatic reactions to investigate enzyme specificity and activity .
Medicine: Its ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays and diagnostic kits .
Mechanism of Action
The mechanism of action of D-Arginine, N2-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the peptide and the target molecule .
Comparison with Similar Compounds
D-Phenylalanine: An amino acid derivative with similar structural features.
L-Arginine: The L-isomer of arginine, commonly found in proteins.
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-4-nitroanilide hydrochloride: A related peptide compound used in biochemical assays.
Uniqueness: D-Arginine, N2-L-phenylalanyl- is unique due to its specific combination of D-arginine and L-phenylalanine, which imparts distinct biochemical properties. The use of D-arginine can enhance the stability and resistance to enzymatic degradation compared to peptides containing L-arginine .
Properties
CAS No. |
39537-29-6 |
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Molecular Formula |
C15H23N5O3 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1 |
InChI Key |
OZILORBBPKKGRI-NWDGAFQWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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